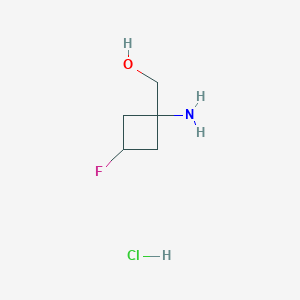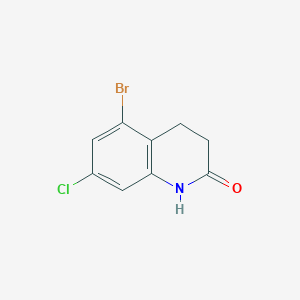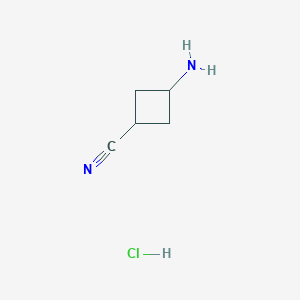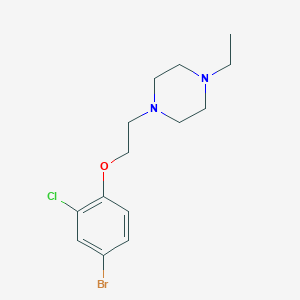
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-ethylpiperazine
Übersicht
Beschreibung
“1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine” is a chemical compound with the molecular formula C12H15BrClNO. It’s structurally similar to “4-Bromo-2-chlorophenol”, which is a biologically inactive metabolite of profenofos, an organophosphorus pesticide .
Synthesis Analysis
While specific synthesis methods for “1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-ethylpiperazine” were not found, “4-Bromo-2-chlorophenol” has been used as a reagent during the synthesis of 7-arylbenzo[b][1,4]oxazin derivatives .Molecular Structure Analysis
The molecular structure of “1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine” consists of a pyrrolidine ring attached to a bromo-chlorophenoxy group via an ethyl linker. The molecular weight is 304.61 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-chlorophenol” include a boiling point of 232-235 °C (lit.), a melting point of 47-49 °C (lit.), and a molecular weight of 207.45 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Compounds with structures similar to "1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-ethylpiperazine" are often synthesized for their unique chemical properties and potential applications. For example, the synthesis of related piperazine derivatives involves optimized technological parameters such as raw material ratio, reaction time, and temperature. Such compounds are prepared from halogenated benzene derivatives and hydroxyethylpiperazine, indicating a wide interest in exploring the chemical space around piperazine structures for various applications, including pharmaceuticals and material science (Wang Jin-peng, 2013).
Pharmaceutical Research
Halogenated arylpiperazines, similar in structure to the query compound, have been evaluated for their pharmacological properties, particularly as ligands for dopamine and serotonin receptors. This research is indicative of the potential for similar compounds to serve as candidates for developing new therapeutic agents. The modifications of the halogenated benzimidazole ring, including bromination, have been shown to greatly increase the affinity for targeted receptors, suggesting a pathway for the design of compounds with specific pharmacological profiles (M. Tomić et al., 2011).
Material Science and Catalysis
Research on similar ethylpiperazine derivatives has also extended into material science, where such compounds are part of the synthesis and characterization of new materials. For instance, the synthesis and characterization of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate demonstrate the potential of piperazine derivatives in forming new hybrid materials with unique physico-chemical properties. These materials have been studied for their crystal structure, dielectric properties, and phase transitions, indicating potential applications in electronics, catalysis, and as components in functional materials (Abdelhamid Chiheb Dhieb et al., 2015).
Environmental Applications
Piperazine derivatives have been investigated for environmental applications, such as the photocatalytic degradation of pollutants. Although not directly related to the exact compound , this research area suggests a potential for similar compounds to be designed for environmental remediation purposes. The enhancement of photocatalytic degradation rates for contaminants like chlorophenols and atrazine in the presence of TiO2 and certain piperazine derivatives highlights the role such compounds could play in developing more efficient methods for water purification and pollution control (E. Pelizzetti et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2-(4-bromo-2-chlorophenoxy)ethyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrClN2O/c1-2-17-5-7-18(8-6-17)9-10-19-14-4-3-12(15)11-13(14)16/h3-4,11H,2,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIYYVCBVZBUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197201 | |
| Record name | Piperazine, 1-[2-(4-bromo-2-chlorophenoxy)ethyl]-4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501197201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-ethylpiperazine | |
CAS RN |
1704074-28-1 | |
| Record name | Piperazine, 1-[2-(4-bromo-2-chlorophenoxy)ethyl]-4-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-[2-(4-bromo-2-chlorophenoxy)ethyl]-4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501197201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



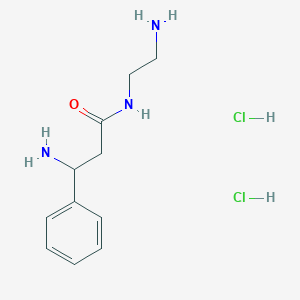
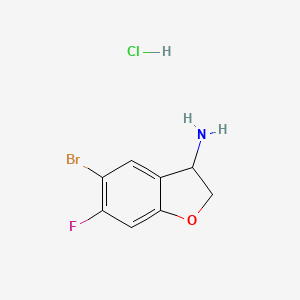
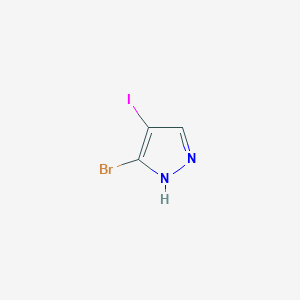




![4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1529049.png)
